molecular formula C10H14O2 B154139 1-Methoxy-2-(2-methoxyethyl)benzene CAS No. 174460-88-9

1-Methoxy-2-(2-methoxyethyl)benzene

Cat. No.: B154139
CAS No.: 174460-88-9
M. Wt: 166.22 g/mol
InChI Key: OALKQCCEAUPXPN-UHFFFAOYSA-N
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Description

1-Methoxy-2-(2-methoxyethyl)benzene (C${10}$H${14}$O${2}$, molecular weight: 166.22 g/mol) is an aromatic ether characterized by a benzene ring substituted with a methoxy (-OCH$3$) group at the 1-position and a 2-methoxyethyl (-CH$2$CH$2$OCH$_3$) group at the 2-position. This compound is structurally significant due to its ether linkages, which influence its polarity, solubility, and reactivity. It serves as a key intermediate in organic synthesis, particularly in the preparation of indole derivatives and boronic acid-based inhibitors, as evidenced by its use in pharmaceutical research (e.g., synthesis of Elironrasib intermediates) .

Properties

CAS No.

174460-88-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-methoxy-2-(2-methoxyethyl)benzene

InChI

InChI=1S/C10H14O2/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6H,7-8H2,1-2H3

InChI Key

OALKQCCEAUPXPN-UHFFFAOYSA-N

SMILES

COCCC1=CC=CC=C1OC

Canonical SMILES

COCCC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1-Methoxy-2-(2-methoxyethyl)benzene - C${10}$H${14}$O$_2$ 166.22 2-methoxyethyl, methoxy Pharmaceutical intermediates
1-Methoxy-4-(2-methoxyethyl)benzene 80314-58-5 C${10}$H${14}$O$_2$ 166.22 Para-substituted Research chemical
1-Methoxy-2-(2-nitroethenyl)benzene 3316-24-3 C$9$H$9$NO$_3$ 179.17 Nitroethenyl Heterocyclic synthesis
1-(2-Chloroethoxy)-2-methoxybenzene 53815-60-4 C$9$H${11}$ClO$_2$ 186.64 Chloroethoxy Agrochemical intermediates

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